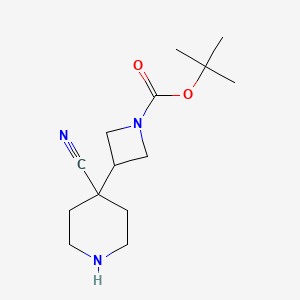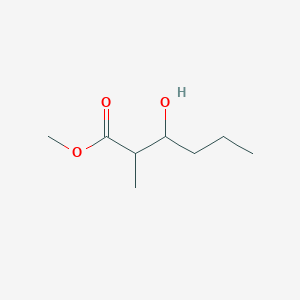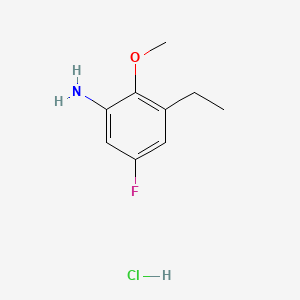
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C9H13ClFNO. It is a derivative of aniline, featuring ethyl, fluoro, and methoxy substituents on the benzene ring, and is commonly used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-ethyl-5-fluoro-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems for efficient production.
化学反応の分析
Types of Reactions
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
科学的研究の応用
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
3-Ethyl-5-fluoroaniline: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxy-5-fluoroaniline: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-2-methoxyaniline: Does not have the fluoro substituent, leading to variations in its chemical behavior.
Uniqueness
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride is unique due to the presence of all three substituents (ethyl, fluoro, and methoxy) on the benzene ring, which imparts distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
3-ethyl-5-fluoro-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-3-6-4-7(10)5-8(11)9(6)12-2;/h4-5H,3,11H2,1-2H3;1H |
InChIキー |
OAAXNNZHYSDDHI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)F)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
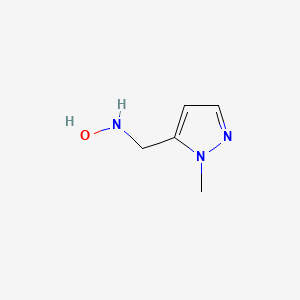
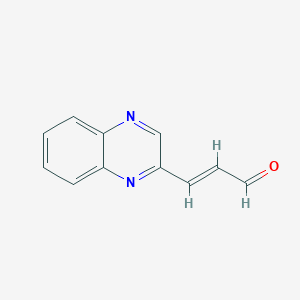
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
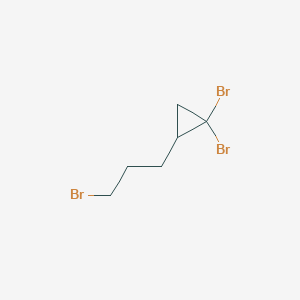
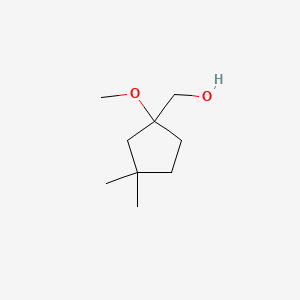
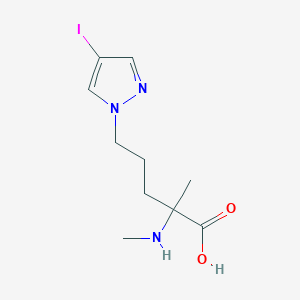
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
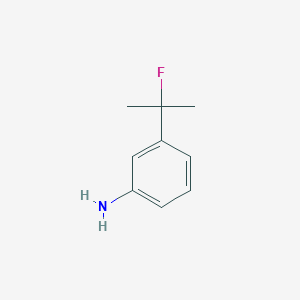
![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
